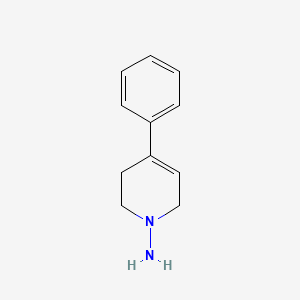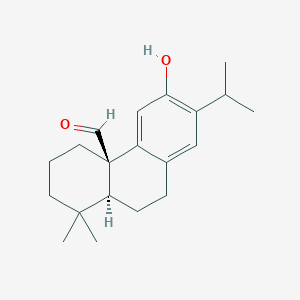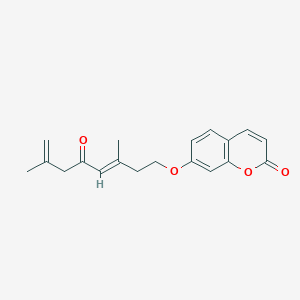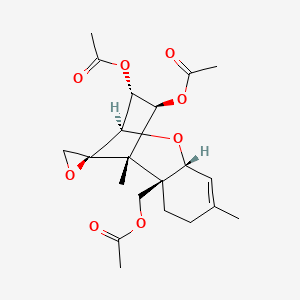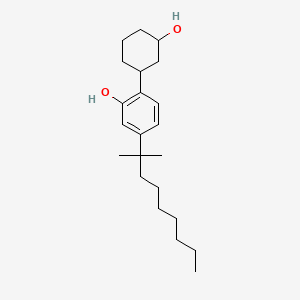
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is a complex organic compound that belongs to the class of phenolic compounds Phenolic compounds are known for their diverse biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol can be achieved through several synthetic routes. One common method involves the alkylation of phenol derivatives. The reaction typically uses a Lewis or Brønsted acid as a catalyst, and the only by-product is water . Another method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride, which does not require high temperatures or strong acids/bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using recyclable catalysts to minimize waste and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is essential to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo nucleophilic substitution reactions, such as O-alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Lewis acids or Brønsted acids are used as catalysts for O-alkylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated phenol derivatives.
Scientific Research Applications
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a starting material for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and antiproliferative activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The compound’s structure allows it to interact with cellular membranes, enzymes, and receptors, influencing biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring.
Octylphenol: Features an octyl chain attached to a phenol group.
Uniqueness
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is unique due to its combination of a phenol group, a dimethyloctyl chain, and a hydroxycyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H36O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-(3-hydroxycyclohexyl)-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3 |
InChI Key |
HNMJDLVMIUDJNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Synonyms |
(1RS,3SR)-3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol 1,1-DHC cpd 3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol 3-DHC cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


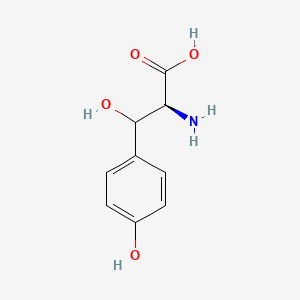
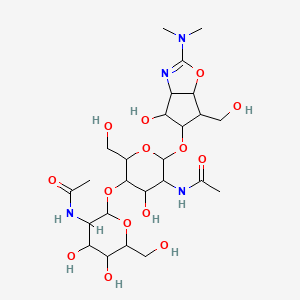
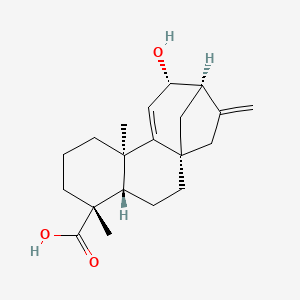
![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)

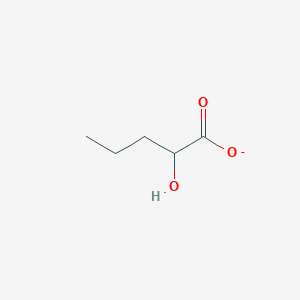
![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
![[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1253777.png)
